o-Iodobenzylamine hydrochloride
Overview
Description
o-Iodobenzylamine hydrochloride: is an organic compound with the molecular formula C7H8IN·HCl. It is a derivative of benzylamine where an iodine atom is substituted at the ortho position of the benzene ring. This compound is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of o-Iodobenzylamine hydrochloride typically begins with o-iodotoluene.
Reaction with Ammonia: o-Iodotoluene is subjected to a reaction with ammonia in the presence of a catalyst to form o-Iodobenzylamine.
Formation of Hydrochloride Salt: The resulting o-Iodobenzylamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: o-Iodobenzylamine hydrochloride can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: Reduction of this compound can lead to the formation of o-iodobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include imines and nitriles.
Reduction: Products include alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Adenosine Derivatives: o-Iodobenzylamine hydrochloride is used as a starting material in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives.
Synthesis of Novel Analogues: It is also used in the synthesis of 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives.
Biology and Medicine:
Receptor Binding Studies: The compound is used in the analysis of adenosine receptors, particularly the A3 receptor.
Drug Development: It serves as a precursor in the development of potential therapeutic agents targeting specific receptors.
Industry:
Pharmaceuticals: this compound is used in the synthesis of various pharmaceutical intermediates.
Chemical Manufacturing: It is employed in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of o-Iodobenzylamine hydrochloride involves its interaction with specific molecular targets, such as adenosine receptors. The iodine atom in the compound enhances its binding affinity to these receptors, making it a valuable tool in receptor binding studies . The compound can modulate receptor activity, influencing various biological pathways.
Comparison with Similar Compounds
- 3-Iodobenzylamine hydrochloride
- 4-Iodobenzylamine hydrochloride
- 3-Bromobenzylamine hydrochloride
- 4-Bromobenzylamine hydrochloride
Comparison:
- Binding Affinity: o-Iodobenzylamine hydrochloride has a unique binding affinity to adenosine receptors compared to its isomers (3- and 4-iodobenzylamine hydrochloride).
- Reactivity: The ortho position of the iodine atom in this compound influences its reactivity in substitution and oxidation reactions, making it distinct from its meta and para counterparts.
- Applications: While all these compounds are used in organic synthesis, this compound is particularly noted for its role in receptor binding studies and the synthesis of adenosine derivatives.
Properties
IUPAC Name |
(2-iodophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPVUMSCPGMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195173 | |
Record name | o-Iodobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-45-7 | |
Record name | Benzenemethanamine, 2-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42365-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Iodobenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042365457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Iodobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-iodobenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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